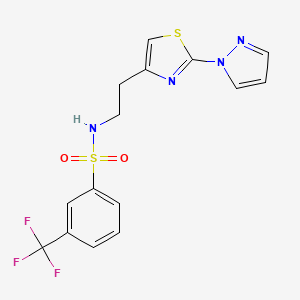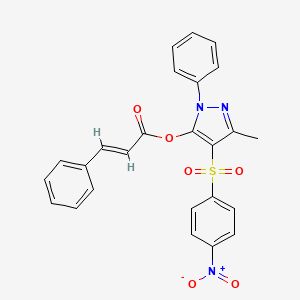
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to "2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid" involves various strategies, including the interaction of aroylpyruvic acids with morpholine, leading to the formation of substituted 2-amino-4-aryl-4-oxo-2-butenoic acids. These compounds exhibit moderate antimicrobial and analgesic activity, highlighting their potential in pharmaceutical applications (Koz’minykh et al., 2004).
Molecular Structure Analysis
Structural elucidation of these compounds is often achieved through spectroscopic methods, including UV, FT-IR, 1H, and 13C NMR spectroscopy. Quantum chemical calculations, such as density functional theory (DFT), further support the experimental findings, providing insights into the electronic structure and optical properties of the compounds (Devi et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with ethyl cyanoacetate and other active methylene reagents, leading to the formation of different derivatives with potential biological activities. The reactivity of these compounds underscores their versatility in chemical synthesis and potential utility in developing novel therapeutic agents (Al-Mousawi & El-Apasery, 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Analgesic Activities
Research has demonstrated that derivatives of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids, synthesized through the interaction of aroylpyruvic acids with morpholine, exhibit moderate antimicrobial and analgesic activities. These compounds are colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating potential for further development in medical applications (Koz’minykh et al., 2004).
Inhibitor of Glucocerebroside Synthetase
A study on the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol revealed its effectiveness as an inhibitor of glucosyltransferase, which forms glucosylceramide in the liver. The research focused on isolating the most effective isomer for further testing, showing promise for the development of treatments for disorders related to glucocerebroside synthetase (Inokuchi & Radin, 1987).
Antibacterial Activity of Tertiary Aminoalkanols
Another study explored the antibacterial activity of tertiary aminoalkanols hydrochlorides, synthesizing and estimating the biologic properties of these compounds. The search for biologically active compounds led to the creation of new series of tertiary aminoalkanols, highlighting the potential for discovering novel antibacterial agents (Isakhanyan et al., 2014).
Fmoc-Protected Morpholine-3-Carboxylic Acid
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route offers applications in peptidomimetic chemistry on the solid phase. This work demonstrates the utility of Fmoc-amino acids in the synthesis of complex peptides and peptidomimetics (Sladojevich et al., 2007).
Synthesis and Characterization of Amino Compounds
A study on the chemical modification of poly(3-hydroxybutyrate) (PHB) functionalized with different amino compounds, such as morpholine, explored its antibacterial, antioxidant, and anticancer activities. The research indicates that functionalized amino-PHB polymers exhibit promising biological activities, potentially useful for biomedical applications (Abdelwahab et al., 2019).
Eigenschaften
IUPAC Name |
4-(4-anilinoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-22(17-21(23(29)30)24-11-4-12-27-13-15-31-16-14-27)26-20-9-7-19(8-10-20)25-18-5-2-1-3-6-18/h1-3,5-10,21,24-25H,4,11-17H2,(H,26,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZZGLJBFUHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
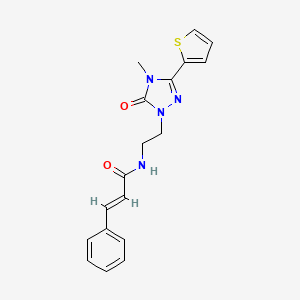
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
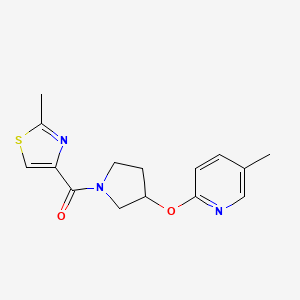
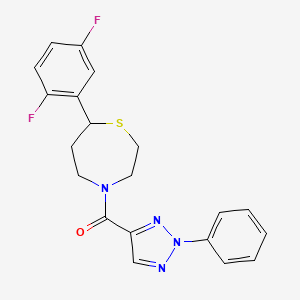
![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)
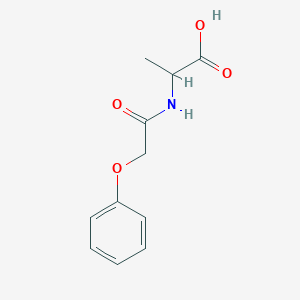
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)
